rac N-Benzyl-N-desmethyl Tramadol-d3

Catalog No.
S925042
CAS No.
1346601-74-8
M.F
C22H29NO2
M. Wt
342.497
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac N-Benzyl-N-desmethyl Tramadol-d3

CAS Number

1346601-74-8

Product Name

rac N-Benzyl-N-desmethyl Tramadol-d3

IUPAC Name

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

Molecular Formula

C22H29NO2

Molecular Weight

342.497

InChI

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3

InChI Key

BDLHYNRDCFWMAA-GDJAVXQGSA-N

SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3

Synonyms

1-(3-Methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]-cyclohexanol

Rac N-Benzyl-N-desmethyl Tramadol-d3 is a synthetic compound derived from Tramadol, a well-known analgesic medication. This compound is characterized by its unique molecular structure, which includes a benzyl group and a deuterated desmethyl moiety. The molecular formula of Rac N-Benzyl-N-desmethyl Tramadol-d3 is C22H26D3NO2C_{22}H_{26}D_3NO_2 with a molecular weight of approximately 342.49 g/mol . It appears as a light yellow oil and is soluble in solvents such as dichloromethane and dimethyl sulfoxide .

Isotope-Labeled Internal Standard:

rac N-Benzyl-N-desmethyl Tramadol-d3 (N-Bn-desmethyl-TRAM-d3) is primarily used as an isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) []. An internal standard is a compound similar to the analyte (target molecule) being measured but with a slightly different mass due to the incorporation of stable isotopes like deuterium (d). This difference allows researchers to account for variations during sample preparation and analysis, improving the accuracy and precision of the measurements []. N-Bn-desmethyl-TRAM-d3 is specifically used for the quantification of N-benzyl-desmethyl Tramadol (N-Bn-desmethyl-TRAM), a metabolite of the prescription pain medication Tramadol [, ].

Metabolic Studies:

N-Bn-desmethyl-TRAM-d3 can also be used in metabolic studies to investigate the metabolism and pharmacokinetics of Tramadol. By measuring the levels of N-Bn-desmethyl-TRAM and its corresponding internal standard (N-Bn-desmethyl-TRAM-d3) in biological samples like blood or plasma, researchers can gain insights into the body's processing of the drug. This information can be valuable for understanding the drug's efficacy, safety, and potential interactions with other medications [].

Typical of amines and alcohols. Key reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form more complex derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester functionalities may hydrolyze, leading to the formation of corresponding acids and alcohols.
  • Oxidation: The secondary amine can be oxidized to form N-oxides or other nitrogen-containing compounds.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

As a derivative of Tramadol, Rac N-Benzyl-N-desmethyl Tramadol-d3 retains analgesic properties. Tramadol itself acts primarily as a mu-opioid receptor agonist while also inhibiting the reuptake of norepinephrine and serotonin, contributing to its pain-relieving effects. The biological activity of Rac N-Benzyl-N-desmethyl Tramadol-d3 may be similar, but the presence of the benzyl group and deuterium substitution could influence its pharmacokinetics and potency.

The synthesis of Rac N-Benzyl-N-desmethyl Tramadol-d3 typically involves several steps:

  • Starting Material: The synthesis begins with Tramadol or its derivatives.
  • Deuteration: Deuterated reagents are used to introduce deuterium into the desmethyl position.
  • Benzylation: The introduction of the benzyl group is achieved through an alkylation reaction involving benzyl chloride or another suitable benzyl source.
  • Purification: The final product is purified using techniques such as chromatography to isolate Rac N-Benzyl-N-desmethyl Tramadol-d3 from by-products.

These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications .

Rac N-Benzyl-N-desmethyl Tramadol-d3 has several applications in research and potentially in clinical settings:

  • Analgesic Research: It serves as a tool compound for studying pain mechanisms and the development of new analgesics.
  • Pharmacokinetic Studies: The deuterated form may provide insights into metabolism and pharmacokinetics due to its isotopic labeling.
  • Drug Development: It can be utilized in the synthesis of novel compounds with enhanced therapeutic profiles.

Interaction studies involving Rac N-Benzyl-N-desmethyl Tramadol-d3 focus on its binding affinity to opioid receptors and its effects on neurotransmitter systems. Preliminary studies suggest that it may interact similarly to Tramadol, but specific interactions can differ due to structural modifications. Understanding these interactions is crucial for predicting efficacy and safety profiles in potential therapeutic applications .

Rac N-Benzyl-N-desmethyl Tramadol-d3 shares similarities with several related compounds, particularly other derivatives of Tramadol and related analgesics. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
TramadolBasic structure without benzyl or deuteriumStandard analgesic; widely used
O-desmethyltramadolLacks benzyl group; similar analgesic propertiesMore potent than parent compound
TapentadolDifferent chemical structure; dual mechanismActs on both mu-opioid receptors and norepinephrine
N-benzyltramadolBenzyl group present; lacks deuterationPotentially enhanced lipophilicity

Rac N-Benzyl-N-desmethyl Tramadol-d3's unique combination of features—including its deuterated structure and specific substitutions—may provide distinct pharmacological properties compared to these similar compounds, making it an interesting subject for further research in analgesic development .

The development of rac N-Benzyl-N-desmethyl Tramadol-d3 (CAS 1346601-74-8) emerged from the need to study tramadol's metabolic pathways with high precision. Tramadol, a synthetic opioid analgesic introduced in the 1970s, undergoes extensive hepatic metabolism via CYP2D6 and CYP3A4 enzymes to form active metabolites such as O-desmethyltramadol (M1) and N-desmethyltramadol. The deuterated analog, rac N-Benzyl-N-desmethyl Tramadol-d3, was first synthesized in 2013 to serve as an internal standard in mass spectrometry (MS)-based assays, enabling researchers to differentiate endogenous metabolites from exogenous compounds during pharmacokinetic studies. Its creation aligns with broader efforts to improve analytical specificity in opioid research, particularly for quantifying trace metabolites in biological matrices.

Nomenclature and Classification

IUPAC Name:
(1R,2R)-2-[[Benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol.
Molecular Formula: C22H26D3NO2
Molecular Weight: 342.5 g/mol.

This compound is classified as a stable isotope-labeled analog of tramadol, specifically a deuterium-substituted isotopologue. The trideuteriomethyl group (-CD3) replaces the methyl group at the N-benzyl position, distinguishing it from non-deuterated analogs. Its racemic nature (rac) indicates a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers, reflecting tramadol's original stereochemistry.

Table 1: Key Classification Features

PropertyDescription
Isotopic LabelDeuterium (D3) at N-benzyl methyl group
ChiralityRacemic mixture of (1R,2R) and (1S,2S) enantiomers
Functional GroupsCyclohexanol, benzylamine, methoxybenzene

Structural Relationship to Tramadol

rac N-Benzyl-N-desmethyl Tramadol-d3 is structurally derived from tramadol (C16H25NO2) through two modifications:

  • N-Benzylation: A benzyl group replaces the methyl group on the tertiary amine.
  • Deuterium Substitution: Three hydrogen atoms on the N-benzyl methyl group are replaced with deuterium.

Figure 1: Structural Comparison

CompoundStructure Highlights
Tramadol- N-Methyl group
- Cyclohexanol core
- 3-Methoxyphenyl moiety
rac N-Benzyl-N-desmethyl Tramadol-d3- N-Benzyl group with CD3
- Desmethylation at amine site

These modifications enhance its utility in analytical workflows by minimizing isotopic interference during MS detection.

Significance in Analytical Chemistry

rac N-Benzyl-N-desmethyl Tramadol-d3 is pivotal in quantifying tramadol and its metabolites in biological samples. Its deuterated structure provides a distinct mass shift (+3 Da) from non-deuterated analytes, enabling precise calibration in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications in Research:

  • Metabolic Profiling: Serves as an internal standard to quantify N-desmethyltramadol and O-desmethyltramadol in human plasma.
  • Isotope Dilution Assays: Compensates for matrix effects in urine and blood analyses, improving accuracy.
  • Enantioselective Studies: Facilitates separation of tramadol enantiomers in chiral chromatography.

Table 2: Analytical Performance Metrics

ParameterValue (LC-MS/MS)Source
Limit of Quantitation10 ng/mL
Recovery Rate81–89%
Precision (RSD)<15%

The compound’s stability in methanol and acetonitrile further supports its use in high-throughput workflows. By circumventing metabolic interferences inherent to non-deuterated standards, it has become indispensable in forensic toxicology and pharmacokinetic research.

Structural and Synthetic Insights

Synthesis and Isotopic Labeling

The synthesis involves a multi-step process:

  • Desmethylation: Tramadol undergoes N-demethylation to yield N-desmethyltramadol.
  • Benzylation: Reaction with benzyl bromide introduces the benzyl group.
  • Deuterium Incorporation: The methyl group on the benzylamine is replaced with CD3 using deuterated reagents.

Critical challenges include maintaining enantiomeric purity and avoiding racemization during benzylation.

Chromatographic Behavior

In reversed-phase LC, the compound elutes later than tramadol due to increased hydrophobicity from the benzyl group. Chiral stationary phases (e.g., α1-acid glycoprotein) resolve enantiomers with a resolution factor >1.5.

XLogP3

4.1

Dates

Last modified: 04-14-2024

Explore Compound Types